Hydrophobicity and Reversed-Phase Retention
D‑Glucitol hexakis(bromoacetate) exhibits a predicted XLogP of 4.6 [1], which is substantially higher than that of partially substituted bromoacetates (e.g., pentakis‑ XLogP 3.2 [2]) and non‑brominated peracetate (XLogP ~0 [3]). This elevated hydrophobicity translates directly to stronger retention in reversed‑phase HPLC systems and greater solubility in organic solvents, enabling separation strategies that are impossible with more polar analogs.
Pentakis: 3.2
Tetrakis: 1.06
Hexaacetate: ~0
| Evidence Dimension | Hydrophobicity (predicted XLogP) |
|---|---|
| Target Compound Data | 4.6 |
| Comparator Or Baseline | D‑Glucitol pentakis(bromoacetate): 3.2; D‑Glucitol tetrakis(bromoacetate): 1.06; D‑Sorbitol hexaacetate: ~0 |
| Quantified Difference | 1.4‑4.6 units higher (log scale, ~25‑fold to >10,000‑fold difference in partition coefficient) |
| Conditions | Computed descriptors (PubChem/basechem/SIELC databases) |
Why This Matters
This difference dictates whether the compound can be purified or analyzed using a given reversed‑phase HPLC method and influences its suitability for non‑polar reaction media or hydrophobic drug delivery matrices.
- [1] basechem. (n.d.). D‑葡萄糖醇六(溴乙酸酯) (D‑glucitol hexakis(bromoacetate)). Computed Properties: XLogP 4.6. View Source
- [2] PubChem. (2025). D‑Glucitol pentakis(bromoacetate). Computed Descriptors: XLogP3‑AA 3.2. View Source
- [3] SIELC Technologies. (2018). D‑Glucitol tetrakis(bromoacetate). LogP 1.06; InvivoChem. D‑Sorbitol hexaacetate. LogP 0. View Source
